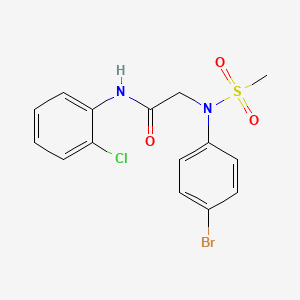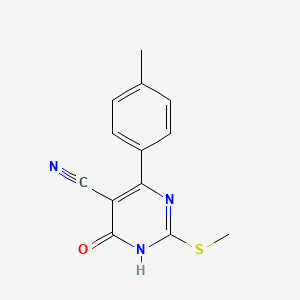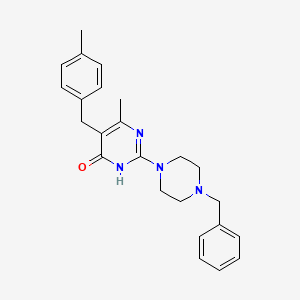![molecular formula C16H18FNO2 B3721621 2-{[(4-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3721621.png)
2-{[(4-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
描述
2-{[(4-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, commonly known as FAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FAC is a yellow crystalline powder that is soluble in organic solvents and is mainly used as a ligand in transition metal catalysis.
作用机制
The mechanism of action of FAC is still not well understood, but it is believed to involve the coordination of the FAC ligand with the transition metal catalyst. This coordination can lead to the formation of a stable intermediate that can undergo various chemical transformations, leading to the desired product.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of FAC, but some studies have suggested that it may have potential applications in the treatment of cancer. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including ovarian cancer, breast cancer, and lung cancer.
实验室实验的优点和局限性
One of the main advantages of using FAC in lab experiments is its high stability and solubility in organic solvents, which makes it easy to handle and store. Additionally, its ability to form stable complexes with various metals makes it a versatile ligand for transition metal catalysis. However, one of the limitations of using FAC is its relatively high cost compared to other ligands.
未来方向
There are several potential future directions for research on FAC, including:
1. Developing new synthetic methods for FAC that are more efficient and cost-effective.
2. Studying the mechanism of action of FAC in more detail to understand its catalytic activity better.
3. Exploring the potential applications of FAC in other fields, such as material science and biomedicine.
4. Developing new complexes of FAC with different metals to expand its catalytic activity.
5. Investigating the cytotoxic activity of FAC against other cancer cell lines and exploring its potential as a cancer treatment.
In conclusion, FAC is a promising ligand with potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. Further research is needed to fully understand its mechanism of action and explore its potential applications in these fields.
科学研究应用
FAC has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. It is commonly used as a ligand in transition metal catalysis, where it can form stable complexes with various metals such as palladium, platinum, and nickel. These complexes have been shown to exhibit excellent catalytic activity in various reactions, including Suzuki-Miyaura cross-coupling, Heck reaction, and Sonogashira coupling.
属性
IUPAC Name |
2-[(4-fluorophenyl)methyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-16(2)7-14(19)13(15(20)8-16)10-18-9-11-3-5-12(17)6-4-11/h3-6,10,19H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYFXMHBAAMURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCC2=CC=C(C=C2)F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(3,5-dibromo-2-hydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3721541.png)
![2,3,4,5,6-pentafluorobenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3721547.png)
![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxytetrahydro-2-furanyl)-6-oxo-6,9-dihydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B3721555.png)
![5-(4-isopropylphenyl)-2-(isopropylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3721569.png)
![4-hydroxy-3-[2-(2-hydroxy-5-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B3721581.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B3721585.png)
![N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B3721587.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B3721597.png)




![2-[4-(3-methoxyphenyl)piperazin-1-yl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B3721647.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B3721651.png)